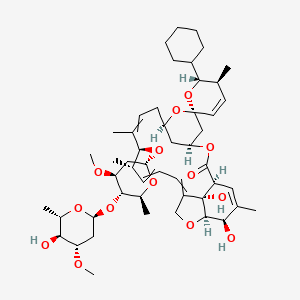

epi-Doramectin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C50H74O14 |

|---|---|

分子量 |

899.1 g/mol |

IUPAC名 |

(1'S,2R,3S,4'S,6S,8'R,12'S,13'S,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/t27-,29-,31-,32-,35+,36-,37+,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1 |

InChIキー |

QLFZZSKTJWDQOS-LXVXAEFASA-N |

異性体SMILES |

C[C@H]1C=CC=C2CO[C@H]3[C@@]2([C@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](CC=C([C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O |

正規SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O |

製品の起源 |

United States |

Foundational & Exploratory

Epi-Doramectin: A Technical Guide to its Discovery, Isolation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and analytical characterization of doramectin (B1670889) and its related substances, with a particular focus on what may be contextually understood as "epi-doramectin"—epimeric forms of the doramectin molecule. Doramectin, a potent macrocyclic lactone, is a key antiparasitic agent in veterinary medicine, derived from the fermentation of genetically engineered strains of Streptomyces avermitilis. This document details the biosynthetic pathways, fermentation and purification protocols, and advanced analytical methodologies for the comprehensive analysis of doramectin and its impurities.

Discovery and Biosynthesis of Doramectin

Doramectin, chemically known as 25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)avermectin A1a, was developed as a novel avermectin (B7782182) through mutational biosynthesis.[1] Unlike naturally occurring avermectins, which are direct fermentation products of Streptomyces avermitilis, doramectin's production requires the strategic feeding of a specific precursor, cyclohexanecarboxylic acid (CHC), to a mutant strain of S. avermitilis that is deficient in the branched-chain 2-oxo acid dehydrogenase complex. This genetic modification blocks the synthesis of the natural starter units, isobutyryl-CoA and 2-methylbutyryl-CoA, thereby directing the polyketide synthase to incorporate the exogenously supplied CHC.

The biosynthesis of doramectin is a complex process that can be broadly categorized into three stages:

-

Polyketide Backbone Synthesis: A large multi-enzyme complex, the polyketide synthase (PKS), catalyzes the condensation of a cyclohexanecarbonyl-CoA starter unit with seven acetate (B1210297) and five propionate (B1217596) extender units to form the 16-membered macrocyclic lactone backbone.

-

Aglycone Modification: The initial polyketide undergoes a series of post-PKS modifications, including oxidation, reduction, and methylation, to form the mature doramectin aglycone.

-

Glycosylation: The final step involves the attachment of a disaccharide moiety, composed of two L-oleandrose units, to the C13 position of the aglycone, yielding the biologically active doramectin molecule.

The Emergence of "this compound"

The term "this compound" is not commonly used in scientific literature as a specific, named compound. However, it logically refers to an epimer of doramectin, which is a stereoisomer that differs in the configuration at one of the chiral centers. During the fermentation and purification processes, several impurities and related substances are formed. Among these, epimers are a common class of impurities for complex molecules like doramectin. One of the identified impurities of doramectin is a compound that could be considered an epimer, though it is not explicitly named as such in the available literature. For the purpose of this guide, "this compound" will be considered in the context of these closely related stereoisomeric impurities.

A comprehensive study on the impurities of doramectin has led to the isolation and characterization of seven related substances.[2] These impurities arise from variations in the biosynthetic pathway, degradation of the doramectin molecule, or rearrangements during processing. The structural elucidation of these impurities is crucial for quality control and ensuring the safety and efficacy of the final drug product.

Experimental Protocols

Fermentation of Doramectin-Producing Streptomyces avermitilis

The production of doramectin is achieved through submerged fermentation of a genetically modified strain of Streptomyces avermitilis. The following protocol is a composite of methodologies described in the literature.[3][4][5][6]

2.1.1. Media Composition

| Medium | Component | Concentration (g/L) |

| Seed Medium | Corn Starch | 20 |

| Defatted Soybean Flour | 10 | |

| Glucose | 5 | |

| Cotton Seed Flour | 10 | |

| pH | 7.2 | |

| Fermentation Medium | Corn Starch (liquefied) | 100 |

| Defatted Soybean Flour | 20 | |

| Cotton Seed Flour | 10 | |

| Yeast Extract | 5 | |

| NaCl | 1 | |

| K₂HPO₄ | 2 | |

| MgSO₄ | 1 | |

| CaCO₃ | 7 | |

| Cyclohexanecarboxylic Acid (CHC) | 0.8 | |

| pH | 7.0 |

2.1.2. Fermentation Protocol

-

Inoculum Preparation: Inoculate a loopful of a sporulated culture of the doramectin-producing S. avermitilis strain into a 250 mL flask containing 30 mL of seed medium. Incubate at 28-30°C for 48 hours on a rotary shaker at 200-220 rpm.

-

Production Fermentation: Transfer the seed culture (8% v/v) to a production fermenter containing the fermentation medium. Maintain the fermentation at 28-30°C with controlled aeration and agitation to ensure dissolved oxygen levels remain above 35%. The pH of the fermentation is typically controlled to be between 6.7 and 7.0.

-

Precursor Feeding: The precursor, cyclohexanecarboxylic acid (CHC), is added to the fermentation medium. A common strategy involves adding a portion of the CHC at the beginning of the fermentation and supplementing with additional CHC during the course of the fermentation.

-

Monitoring: Monitor the fermentation for key parameters such as pH, dissolved oxygen, substrate consumption, and doramectin titer. The fermentation is typically carried out for 12-18 days.[5]

-

Harvest: Once the doramectin titer reaches its maximum, the fermentation broth is harvested for downstream processing.

2.1.3. Fermentation Yields

| Strain/Condition | Doramectin Yield (mg/L) | Reference |

| Engineered S. avermitilis DM223 (flask) | ~723 | [7] |

| High-yielding strain XY-62 (50 L fermenter) | 1068 | [3][5] |

| pH-controlled fermentation | 2110 - 2250 | [6] |

Isolation and Purification of Doramectin

The isolation and purification of doramectin from the fermentation broth is a multi-step process designed to remove mycelia, proteins, and other impurities to yield a high-purity final product. The following protocol is based on a patented method.[8]

-

Mycelia Separation: Add a filter aid (e.g., diatomaceous earth) to the fermentation broth and filter using a plate and frame press to separate the mycelial cake from the broth.

-

Extraction: Extract the mycelial cake with a polar solvent such as methanol, ethanol, or acetone. The solvent is typically used at a ratio of 2-5 L per kg of mycelial cake. The extraction is carried out with stirring for 6-15 hours.

-

Concentration and Precipitation: Concentrate the extract under reduced pressure to obtain a crude extract. The crude extract is then treated with a solvent system (e.g., methyl tert-butyl ether:ethanol) to precipitate the crude doramectin.

-

Crystallization: The crude doramectin is then subjected to one or more crystallization steps using a suitable polar solvent to achieve high purity.

-

Drying: The purified doramectin crystals are dried under vacuum to yield the final product.

2.2.1. Purification Efficiency

| Purification Step | Purity | Reference |

| Crude Extract | 4% | [8] |

| After Precipitation | 45% | [8] |

| After Crystallization | >92% | [8] |

Analytical Methods for Doramectin and its Impurities

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques used for the quantification of doramectin and the identification and quantification of its impurities.

2.3.1. HPLC Method for Doramectin and Impurity Profiling

A validated HPLC method for the analysis of doramectin and its related substances is crucial for quality control.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Methanol:Water (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Temperature | 35°C |

2.3.2. LC-MS/MS for Trace Analysis

For the detection of trace levels of doramectin and its metabolites in biological matrices, LC-MS/MS provides high sensitivity and specificity.

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Transitions (m/z) | 916.8 -> 593.8 (quantifier), 916.8 -> 331.4 (qualifier) |

Visualizations

Doramectin Biosynthetic Pathway

Caption: Simplified biosynthetic pathway of doramectin.

Experimental Workflow for Doramectin Isolation and Purification

Caption: Workflow for the isolation and purification of doramectin.

Conclusion

The discovery and development of doramectin represent a significant advancement in veterinary medicine, showcasing the power of mutational biosynthesis to create novel and potent therapeutic agents. The production of high-purity doramectin relies on a carefully optimized fermentation process and a robust, multi-step purification strategy. The analytical characterization of doramectin and its impurities, including potential epimers, is paramount for ensuring product quality and safety. This technical guide provides a comprehensive resource for researchers and professionals involved in the development, production, and analysis of doramectin, laying the groundwork for further innovation in the field of antiparasitic drug discovery.

References

- 1. Doramectin--a potent novel endectocide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation, identification, and characterization of potential impurities of doramectin and evaluation of their insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rationally Improving Doramectin Production in Industrial Streptomyces avermitilis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN107723325B - Fermentation production method of doramectin based on pH control - Google Patents [patents.google.com]

- 7. [PDF] Rationally Improving Doramectin Production in Industrial Streptomyces avermitilis Strains | Semantic Scholar [semanticscholar.org]

- 8. CN104693254A - A kind of preparation method of high-purity doramectin - Google Patents [patents.google.com]

epi-Doramectin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

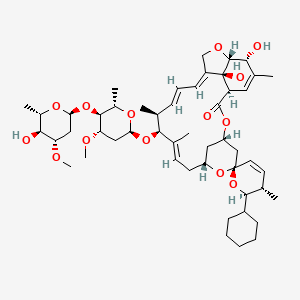

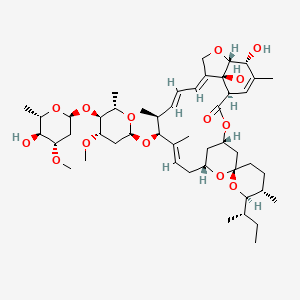

Epi-Doramectin is a significant intermediate formed during the base-catalyzed degradation of Doramectin, a widely used macrocyclic lactone anthelmintic in veterinary medicine.[1] Doramectin itself is a fermentation product of genetically engineered strains of Streptomyces avermitilis.[2][3] The epimerization at the C2 position leads to the formation of this compound, which can further rearrange to an isomeric alkene analogue.[1] Understanding the chemical structure and properties of this compound is crucial for stability studies, formulation development, and ensuring the safety and efficacy of Doramectin-based products. This technical guide provides an in-depth overview of the chemical structure, properties, and analytical considerations for this compound.

Chemical Structure and Properties

This compound shares the same molecular formula and weight as Doramectin but differs in the stereochemistry at the C2 position. This subtle structural change can influence its physicochemical properties and biological activity.

Table 1: Chemical Identifiers of this compound and Doramectin

| Identifier | This compound | Doramectin |

| Molecular Formula | C₅₀H₇₄O₁₄[1][4] | C₅₀H₇₄O₁₄[2][5] |

| Molecular Weight | 899.1 g/mol [1][4] | 899.128 g/mol [2] |

| CAS Number | 1987882-62-1[4] | 117704-25-3[2][5] |

| SMILES | C/C(--INVALID-LINK----INVALID-LINK--O--INVALID-LINK----INVALID-LINK----INVALID-LINK--C2)--INVALID-LINK--O1">C@@H--INVALID-LINK--/C=C/C=C(CO3)/--INVALID-LINK--C(C)=C4">C@@(O)[C@@]4([H])C5=O)=C\C[C@]6([H])C--INVALID-LINK--([H])C[C@]7(C=C--INVALID-LINK----INVALID-LINK--O7)O6[4] | C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2(--INVALID-LINK--C(=O)O[C@H]4C--INVALID-LINK--C)O[C@H]6C--INVALID-LINK--C)O)OC)OC)\C">C@@HO[C@]7(C4)C=C--INVALID-LINK--C8CCCCC8">C@@HC)O[5] |

| InChI | InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37+,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1[4] | InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1[5] |

Table 2: Physicochemical Properties of this compound and Doramectin

| Property | This compound | Doramectin |

| Appearance | White solid[1] | Solid |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO.[1][4] | Soluble in ethyl oleate, glycerol (B35011) triacetate, benzyl (B1604629) benzoate.[6] |

| Storage Conditions | -20°C[1][4] | Room temperature |

| UV max (λmax) | 247 nm[4] | Not specified |

| Melting Point | Not specified | 116-119 °C[5] |

| Purity | >95% by HPLC[1] | Not specified |

Relationship between Doramectin and this compound

The formation of this compound from Doramectin is a reversible base-catalyzed isomerization.[4] This chemical transformation is a critical consideration in the manufacturing, formulation, and storage of Doramectin products.

References

- 1. toku-e.com [toku-e.com]

- 2. Doramectin - Wikipedia [en.wikipedia.org]

- 3. Doramectin [sitem.herts.ac.uk]

- 4. caymanchem.com [caymanchem.com]

- 5. Doramectin | C50H74O14 | CID 9832750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN104490768A - Doramectin injection and preparation method thereof - Google Patents [patents.google.com]

Epi-Doramectin: A Technical Guide on the Inferred Mechanism of Action

Disclaimer: Direct research on the specific mechanism of action of epi-doramectin (B1150635) is limited in publicly available scientific literature. This guide, therefore, presents an inferred mechanism based on the well-established principles of doramectin (B1670889) and other avermectin (B7782182) stereoisomers. The quantitative data and experimental protocols are based on those used for doramectin and related compounds and should be considered illustrative for this compound.

Introduction

This compound is a stereoisomer of doramectin, a macrocyclic lactone anthelmintic and insecticide belonging to the avermectin family. The biological activity of avermectins is highly dependent on their three-dimensional structure, and subtle changes in stereochemistry can significantly impact their potency and safety profile.[1][2] Doramectin itself has multiple chiral centers, giving rise to the possibility of numerous stereoisomers, including epimers, which differ in the configuration at a single chiral center.[3] This document outlines the inferred core mechanism of action of this compound, drawing parallels from the extensive research on doramectin and other avermectins.

Core Mechanism of Action: Allosteric Modulation of Invertebrate Ion Channels

The primary mechanism of action for avermectins, and by extension, this compound, is the allosteric modulation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[4][5] These channels are not present in vertebrates, providing a degree of selective toxicity.[4] Avermectins can also interact with other ligand-gated ion channels, such as those gated by gamma-aminobutyric acid (GABA), albeit generally with lower affinity.[6][7]

Signaling Pathway of Avermectin Action on GluCls

The binding of an avermectin to a GluCl channel potentiates the effect of the neurotransmitter glutamate (B1630785), leading to a prolonged opening of the channel. This results in an increased influx of chloride ions into the cell, causing hyperpolarization of the cell membrane and inhibition of neuronal signaling. At higher concentrations, avermectins can directly activate these channels in the absence of glutamate. This disruption of nerve and muscle function leads to a flaccid paralysis and ultimately the death of the parasite.

Caption: Inferred mechanism of this compound at invertebrate glutamate-gated chloride channels.

Quantitative Data (Illustrative)

| Compound | Target | Assay Type | Value | Organism | Reference |

| Doramectin Derivative (3g) | GABA Receptor | Insecticidal Activity (LC50) | 5.89 mg/L | Mythimna separata (Oriental armyworm) | [7] |

| Doramectin Derivative (5t) | GABA Receptor | Insecticidal Activity (LC50) | 6.22 mg/L | Plutella xylostella (Diamondback moth) | [6] |

| Ivermectin | GluClα3B | Radioligand Binding (Kd) | 0.35 ± 0.1 nM | Haemonchus contortus | [8] |

| Ivermectin | GluClα3B | Channel Activation (EC50) | ~0.1 ± 1.0 nM | Haemonchus contortus | [8] |

| Moxidectin | HcGluClα | Radioligand Binding (Kd) | 0.18 ± 0.02 nM | Haemonchus contortus | [9] |

Experimental Protocols

Detailed experimental protocols for characterizing the mechanism of action of a compound like this compound would involve a combination of molecular, electrophysiological, and in vivo assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound to its target receptor, such as a specific GluCl subunit.

Caption: Generalized workflow for a competitive radioligand binding assay.

Protocol Outline:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]-ivermectin), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled this compound concentration. Use non-linear regression analysis to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), from which the inhibition constant (Ki) and the dissociation constant (Kd) can be calculated.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow through channels expressed in Xenopus oocytes and to characterize the effect of this compound on channel function (e.g., activation, potentiation, and desensitization).

Caption: Generalized workflow for two-electrode voltage clamp electrophysiology.

Protocol Outline:

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer.

-

cRNA Injection: Inject the oocytes with a solution containing the complementary RNA (cRNA) encoding the subunits of the ion channel of interest.

-

Incubation: Incubate the injected oocytes in a sterile medium for 2-7 days to allow for the expression and assembly of the ion channels in the oocyte membrane.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and perfuse with a recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

-

Compound Application: Apply the agonist (e.g., glutamate) to the oocyte to elicit a baseline current. Then, co-apply the agonist with varying concentrations of this compound to assess its modulatory effects. To test for direct activation, apply this compound in the absence of the agonist.

-

Data Acquisition and Analysis: Record the current responses using an amplifier and digitizer. Analyze the data to construct dose-response curves and determine parameters such as EC50, the degree of potentiation, and any changes in the rates of channel activation, deactivation, and desensitization.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is scarce, it is highly probable that it functions in a manner analogous to doramectin and other avermectins. Its primary target is expected to be the glutamate-gated chloride channels in invertebrates, where it acts as a positive allosteric modulator, leading to paralysis of the parasite. The specific potency and pharmacokinetic properties of this compound would be dependent on the precise location of the epimerization, which could influence its binding affinity to the target receptor and its metabolic stability. Further research is required to fully elucidate the specific pharmacological profile of this compound.

References

- 1. Synthesis and biological activity of 13-epi-avermectins: potent anthelmintic agents with an increased margin of safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. Doramectin [sitem.herts.ac.uk]

- 4. AOP-Wiki [aopwiki.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Design, Synthesis, and Insecticidal Activity of Novel Doramectin Derivatives Containing Acylurea and Acylthiourea Based on Hydrogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, insecticidal activity and molecular docking of doramectin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Synthesis of epi-Doramectin: A Technical Guide to a Novel Avermectin

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synthesis of epi-Doramectin, a stereoisomer of the potent anthelmintic agent Doramectin (B1670889). While a direct, established synthesis pathway for a compound explicitly named "this compound" is not extensively documented in publicly available scientific literature, this document provides a comprehensive overview of the synthesis of the parent compound, Doramectin, and explores scientifically grounded, plausible pathways for the stereoselective synthesis of its epimers. Drawing upon established methodologies for the chemical modification of related avermectins, this guide offers valuable insights for researchers engaged in the development of novel antiparasitic agents.

The Biosynthesis of Doramectin: A Foundation for Epimeric Synthesis

Doramectin is a semi-synthetic avermectin (B7782182), produced through the fermentation of a genetically engineered strain of Streptomyces avermitilis.[1][2] The core of this process involves the targeted modification of the natural avermectin biosynthetic pathway to incorporate a specific precursor, cyclohexanecarboxylic acid (CHC).

The production of Doramectin is a testament to the power of synthetic biology in generating novel, high-value compounds. By understanding and manipulating the intricate enzymatic machinery of S. avermitilis, scientists have been able to redirect its metabolic flux towards the synthesis of this important veterinary drug.

Engineering the Avermectin Polyketide Synthase

The key to Doramectin biosynthesis lies in the modification of the avermectin polyketide synthase (PKS). The loading module of the Ave PKS is engineered to preferentially accept cyclohexanecarbonyl-CoA instead of the natural starter units, isobutyryl-CoA or 2-methylbutyryl-CoA.[1] This is often achieved by replacing the native loading module with one from a different actinomycete that naturally utilizes a cyclic starter unit.

Precursor Supply and Fermentation

To ensure a sufficient supply of the cyclohexanecarboxylic acid precursor, the engineered S. avermitilis strain is typically cultured in a fermentation medium supplemented with CHC.[3] Alternatively, the biosynthetic gene cluster for CHC-CoA can be introduced into the production strain, creating a more autonomous system.[1]

Table 1: Key Factors in Doramectin Biosynthesis

| Factor | Description | Reference |

| Production Strain | Genetically engineered Streptomyces avermitilis with a modified PKS. | [1][2] |

| Precursor | Cyclohexanecarboxylic acid (CHC). | [3] |

| Key Enzyme | Modified Avermectin Polyketide Synthase (PKS). | [1] |

| Fermentation | Fed-batch or batch fermentation with CHC supplementation. | [3] |

Diagram 1: Biosynthesis of Doramectin

Caption: Biosynthetic pathway of Doramectin in engineered S. avermitilis.

Proposed Synthesis Pathway for this compound

While a direct synthesis for a compound specifically named "this compound" is not readily found, the chemical literature on avermectins provides a strong foundation for proposing a plausible synthetic route. The most logical approach to generate an epimer of Doramectin would be through the epimerization of a specific chiral center. One of the most accessible and frequently modified positions in the avermectin scaffold is the C4'' hydroxyl group of the oleandrose (B1235672) sugar.

The following proposed pathway outlines a general strategy for the synthesis of 4''-epi-Doramectin, drawing parallels from the synthesis of other 4''-epi-avermectin derivatives.[4]

Step 1: Selective Protection of Hydroxyl Groups

The Doramectin molecule contains several hydroxyl groups. To achieve selective modification at the C4'' position, it is necessary to first protect the other reactive hydroxyls, particularly the one at the C5 position. This can be achieved using a suitable protecting group such as a silyl (B83357) ether (e.g., TBDMS) or an acyl group.

Step 2: Oxidation of the C4'' Hydroxyl Group

With the other hydroxyl groups protected, the C4'' hydroxyl group can be selectively oxidized to a ketone. A variety of mild oxidizing agents can be employed for this transformation, such as Dess-Martin periodinane (DMP) or a Swern oxidation.

Step 3: Stereoselective Reduction of the C4'' Ketone

The key step in this proposed synthesis is the stereoselective reduction of the newly formed ketone at the C4'' position. The choice of reducing agent will determine the stereochemical outcome. To obtain the epi configuration, a reducing agent that favors attack from the opposite face of the molecule compared to the natural configuration is required. Bulky reducing agents, such as L-Selectride®, or the use of directing groups could be explored to achieve the desired stereoselectivity.

Step 4: Deprotection

The final step involves the removal of the protecting groups to yield the 4''-epi-Doramectin. The deprotection conditions will depend on the specific protecting groups used in the first step.

Diagram 2: Proposed Synthesis of 4''-epi-Doramectin

Caption: Proposed synthetic pathway for 4''-epi-Doramectin.

Experimental Protocols: A General Framework

While specific, validated protocols for this compound synthesis are not available, the following provides a general framework for the key experimental steps based on established avermectin chemistry. Researchers should optimize these conditions for the specific Doramectin substrate.

General Protocol for Selective Protection (as TBDMS ether)

-

Dissolve Doramectin in a suitable aprotic solvent (e.g., dichloromethane (B109758) or DMF).

-

Add a base (e.g., imidazole (B134444) or triethylamine).

-

Add a slight excess of tert-butyldimethylsilyl chloride (TBDMSCl) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until complete (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

General Protocol for Oxidation (Swern Oxidation)

-

To a solution of oxalyl chloride in dichloromethane at -78 °C, add dimethyl sulfoxide (B87167) (DMSO) dropwise.

-

After a short stirring period, add a solution of the protected Doramectin in dichloromethane.

-

Stir for 30-60 minutes at -78 °C.

-

Add a hindered base, such as triethylamine, and allow the reaction to warm to room temperature.

-

Add water and extract the product with dichloromethane.

-

Purify the resulting ketone by column chromatography.

General Protocol for Stereoselective Reduction

-

Dissolve the 4''-keto-Doramectin derivative in a dry, aprotic solvent (e.g., THF) and cool to -78 °C.

-

Add a solution of the chosen stereoselective reducing agent (e.g., L-Selectride® in THF) dropwise.

-

Stir the reaction at low temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent and purify by column chromatography.

General Protocol for Deprotection (of TBDMS ether)

-

Dissolve the protected this compound in a suitable solvent (e.g., THF).

-

Add a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid-pyridine complex.

-

Stir the reaction at room temperature until deprotection is complete.

-

Quench the reaction and extract the final product.

-

Purify by column chromatography to yield the desired this compound.

Conclusion and Future Directions

The synthesis of this compound represents an exciting frontier in the development of novel antiparasitic agents. While a dedicated, published synthesis pathway remains to be elucidated, the foundational knowledge of Doramectin biosynthesis and the extensive literature on avermectin chemical modification provide a clear and logical roadmap for its creation. The proposed pathway, centered on the stereoselective reduction of a 4''-keto intermediate, offers a tangible starting point for researchers in this field.

Future work should focus on the practical implementation of this proposed synthesis, including the optimization of reaction conditions and the thorough characterization of the resulting epimer. Furthermore, the biological activity of this compound against a range of parasites should be evaluated to determine if this novel stereoisomer offers any advantages over the parent compound. The exploration of other epimeric forms of Doramectin, through the modification of other chiral centers, also presents a promising avenue for future research. The insights gained from such studies will undoubtedly contribute to the ongoing effort to combat parasitic diseases in both veterinary and human medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Production of doramectin by rational engineering of the avermectin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rationally Improving Doramectin Production in Industrial Streptomyces avermitilis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Bioactivity of Doramectin: A Technical Guide for Researchers

A comprehensive examination of the biological activities of the potent macrocyclic lactone, Doramectin (B1670889). This guide addresses the current state of knowledge, focusing on its mechanism of action, anthelmintic and insecticidal efficacy, and the experimental methodologies employed in its evaluation. Notably, this guide also clarifies the significant gap in research concerning its epimer, epi-Doramectin.

Executive Summary

Doramectin, a semi-synthetic derivative of avermectin, is a widely used veterinary pharmaceutical renowned for its broad-spectrum antiparasitic activity. Its primary mechanism of action involves the potentiation of glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death of the target organisms. While the biological profile of Doramectin is well-documented, a thorough review of published literature reveals a conspicuous absence of studies on the biological activity of its isomer, this compound. This guide, therefore, focuses on the extensive data available for Doramectin, providing researchers, scientists, and drug development professionals with a detailed technical overview of its properties and the experimental frameworks used to ascertain them.

The this compound Enigma: An Absence of Data

A comprehensive search of scientific literature and product catalogues indicates that this compound is recognized as a base-catalyzed intermediate in the decomposition of Doramectin.[1][2] It is formed by epimerization at the 2-position, which can then irreversibly rearrange to the isomeric alkene analogue, Δ2-doramectin.[1][2] Despite the well-established importance of Doramectin as an anthelmintic in animal health, there is a consensus in the available literature that there are no published reports detailing the biological activity or the levels of this compound in animals or the environment.[1][2][3][4] This significant knowledge gap presents an opportunity for future research to explore the potential biological effects of this isomer.

Doramectin: Mechanism of Action

Doramectin exerts its antiparasitic effects by targeting the nervous system of invertebrates.[5] Its primary mode of action is the modulation of chloride ion channel activity.[6]

Key Molecular Targets:

-

Glutamate-gated chloride channels (GluCls): Doramectin acts as an allosteric modulator of GluCls, which are unique to invertebrates.[7][8] It binds to these channels, leading to an increased permeability of the cell membrane to chloride ions.[1] This influx of chloride ions causes hyperpolarization of the nerve and muscle cells, inhibiting their electrical activity.[6][9] This ultimately results in a rapid, non-spastic paralysis of the parasite.[7][9]

-

Gamma-aminobutyric acid (GABA) receptors: Doramectin also potentiates the action of GABA, a major inhibitory neurotransmitter in the peripheral nervous system of invertebrates.[5] By acting as a GABA agonist, it further contributes to the influx of chloride ions and the subsequent paralysis of the parasite.[5][10]

The specificity of Doramectin for invertebrate neuronal receptors, which are localized outside the central nervous system in mammals where Doramectin has negligible penetration, accounts for its favorable safety profile in host animals.[6]

Below is a diagram illustrating the primary signaling pathway of Doramectin's mechanism of action.

Caption: Mechanism of action of Doramectin on invertebrate nerve and muscle cells.

Quantitative Biological Activity of Doramectin

The efficacy of Doramectin has been quantified in numerous studies against a wide array of internal and external parasites.

Anthelmintic Efficacy

The following tables summarize the efficacy of Doramectin against various nematode species in cattle and swine.

Table 1: Efficacy of Doramectin against Gastrointestinal Nematodes in Cattle

| Nematode Species | Stage | Efficacy (%) | Reference |

| Ostertagia ostertagi (including inhibited) | Adult & Immature | >99.9 | [11][12] |

| Haemonchus placei | Adult | >99.9 | [11][12] |

| Trichostrongylus axei | Adult | >99.9 | [11][12] |

| Cooperia oncophora | Adult & Immature | >99.6 | [12] |

| Cooperia punctata | Adult | >99.6 | [12] |

| Oesophagostomum radiatum | Adult | >99.9 | [11] |

| Nematodirus helvetianus | Adult | 97.9 | [11] |

| Trichuris discolor | Adult | 92.3 | [11] |

Table 2: Efficacy of Doramectin against Lungworms in Cattle

| Nematode Species | Stage | Efficacy (%) | Reference |

| Dictyocaulus viviparus | Adult & Immature | >99.9 | [11][12] |

Table 3: Efficacy of Doramectin against Nematodes and Arthropods in Swine

| Parasite Species | Stage | Efficacy (%) | Reference |

| Ascaris suum | Adult & L4 Larvae | >98 | [13] |

| Oesophagostomum dentatum | Adult & L4 Larvae | >98 | [13] |

| Trichuris suis | Adult | 87 | [13] |

| Metastrongylus spp. | Adult | >98 | [13] |

| Haematopinus suis (Louse) | N/A | 100 | [13] |

| Sarcoptes scabiei (Mite) | N/A | 100 | [13] |

Insecticidal Efficacy

While primarily an anthelmintic, Doramectin and its derivatives also exhibit insecticidal properties.

Table 4: Insecticidal Activity of Doramectin and a Derivative (Compound 3g)

| Pest Species | Compound | LC50 (mg/L) | Reference |

| Oriental armyworm | Doramectin | 39.6907 | [14] |

| Compound 3g | 5.8859 | [14] | |

| Diamondback moth | Doramectin | 49.7736 | [14] |

| Compound 3g | 22.3214 | [14] | |

| Corn borer | Doramectin | 48.6129 | [14] |

| Compound 3g | 22.0205 | [14] |

Experimental Protocols

The evaluation of Doramectin's biological activity involves a range of standardized experimental protocols.

Anthelmintic Efficacy Studies in Cattle

-

Study Design: Controlled, randomized block design studies are commonly employed.[11][15]

-

Animal Selection: Cattle with naturally or experimentally induced mixed infections of gastrointestinal nematodes are selected.[11][12] Animals are often allocated to treatment and control groups based on fecal egg counts.[11]

-

Treatment Administration: Doramectin is typically administered as an injectable solution via subcutaneous or intramuscular injection at a dose of 200 µg/kg body weight.[11][12][16] The control group receives a saline injection.[11]

-

Efficacy Assessment:

-

Worm Burden Reduction: Animals are necropsied 14-18 days post-treatment, and the worm burdens are determined.[11] Efficacy is calculated as the percentage reduction in the geometric mean worm burden in the treated group compared to the control group.[13]

-

Fecal Egg Count Reduction (FECR): Fecal samples are collected at predetermined intervals post-treatment.[16] The reduction in nematode egg counts is used to assess efficacy and the duration of persistent activity.[16]

-

-

Persistent Activity Evaluation: To assess the duration of protection against reinfection, treated and control animals are grazed on contaminated pastures.[17] Tracer calves are introduced at intervals to monitor pasture infectivity.[17]

Below is a workflow diagram for a typical anthelmintic efficacy trial.

Caption: Workflow for a controlled anthelmintic efficacy study in cattle.

Insecticidal Activity Assays

-

Test Organisms: Common agricultural pests such as the oriental armyworm (Mythimna separata), diamondback moth (Plutella xylostella), and corn borer (Ostrinia furnacalis) are used.[14]

-

Methodology: A leaf-dip method is often employed. Cabbage or corn leaf discs are dipped in various concentrations of the test compound and allowed to air dry. The treated leaves are then placed in petri dishes with the insect larvae.[14]

-

Data Collection: Mortality rates are recorded at specified time points (e.g., 24, 48, 72 hours).[14]

-

Data Analysis: The lethal concentration 50 (LC50), the concentration that causes 50% mortality, is calculated using probit analysis.[14]

Anxiolytic and Anticonvulsant Activity Studies in Rodents

-

Animal Model: Rats are used to evaluate the central nervous system effects of Doramectin.[10]

-

Behavioral Tests:

-

Anticonvulsant Assay: The ability of Doramectin to protect against picrotoxin-induced convulsions is assessed. Picrotoxin is a GABA receptor antagonist.[10]

-

Neurochemical Analysis: Brain tissue is analyzed to determine the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin.[10]

Conclusion and Future Directions

Doramectin is a highly effective antiparasitic agent with a well-characterized mechanism of action centered on the disruption of invertebrate chloride channel function. The quantitative data from numerous studies underscore its potent anthelmintic and insecticidal properties. The experimental protocols outlined in this guide provide a framework for the continued evaluation of Doramectin and its derivatives.

The complete absence of published data on the biological activity of this compound is a critical gap in the current understanding of this class of compounds. Future research should be directed towards synthesizing and evaluating this compound to determine its biological activity, mechanism of action, and potential efficacy. Such studies would not only provide valuable insights into the structure-activity relationships of avermectins but could also lead to the discovery of novel therapeutic agents.

References

- 1. grokipedia.com [grokipedia.com]

- 2. toku-e.com [toku-e.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. toku-e.com [toku-e.com]

- 5. nbinno.com [nbinno.com]

- 6. DECTOMAX® DECTOMAX®-CA1 (doramectin Injection) [dailymed.nlm.nih.gov]

- 7. Doramectin [sitem.herts.ac.uk]

- 8. AOP-Wiki [aopwiki.org]

- 9. 854. Doramectin (WHO Food Additives Series 36) [inchem.org]

- 10. Anxiolytic and anticonvulsant properties of doramectin in rats: behavioral and neurochemistric evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of doramectin against field nematode infections of cattle in Latin America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activity of doramectin against nematode endoparasites of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity of doramectin against nematode and arthropod parasites of swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, insecticidal activity and molecular docking of doramectin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of parenteral administration of doramectin or a combination of ivermectin and clorsulon on control of gastrointestinal nematode and liver fluke infections and on growth performance in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effectiveness of a single treatment with doramectin or ivermectin in the control of gastrointestinal nematodes in grazing yearling stocker cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Duration of anthelmintic efficacy of doramectin and ivermectin injectable solutions against naturally acquired nematode infections of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

Epi-Doramectin In Vitro Efficacy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the anthelmintic properties of Doramectin. However, there is a significant lack of published data specifically detailing the in vitro efficacy, mechanism of action, and signaling pathways of its epimer, epi-Doramectin. This document summarizes the available information on this compound and provides relevant in vitro data for the parent compound, Doramectin, as a potential surrogate for preliminary research purposes. All data presented for Doramectin should be interpreted with the caution that it may not be representative of this compound's biological activity.

Introduction to this compound

This compound is a base-catalyzed intermediate that forms during the decomposition of Doramectin.[1] This epimerization occurs at the C2 position and can subsequently lead to an irreversible rearrangement to the isomeric alkene analogue, Δ2-doramectin.[1] Despite the widespread use of Doramectin in veterinary medicine for treating parasitic infections, there are currently no published reports on the specific biological activity or the in vitro efficacy of this compound.[1][2][3]

In Vitro Efficacy of Doramectin (Parent Compound)

Given the absence of data for this compound, this section details the reported in vitro effects of Doramectin on various cell types. These findings may offer initial insights for researchers investigating related avermectin (B7782182) compounds.

Cytotoxicity and Genotoxicity in Bovine Cells

A study investigated the cytotoxic and genotoxic effects of Doramectin on bovine peripheral lymphocytes (PL) and cumulus cells (CC) in vitro.[4] The experiments utilized the MTT assay for cytotoxicity, the single-cell gel electrophoresis (SCGE) assay (comet assay) for DNA damage, and the cytokinesis-block micronucleus cytome (CBMN Cyt) assay for genotoxicity.[4]

Table 1: Summary of Doramectin In Vitro Cytotoxicity and Genotoxicity Data in Bovine Cells [4]

| Cell Type | Assay | Concentrations Tested | Observed Effects |

| Peripheral Lymphocytes (PL) | MTT | 20, 40, 60 ng/mL | Cytotoxic effect observed at all concentrations. |

| SCGE | 20, 40, 60 ng/mL | DNA damage induced at all concentrations. | |

| Cumulus Cells (CC) | MTT | 20, 40, 60 ng/mL | No cytotoxic effect observed at the tested concentrations. |

| SCGE | 20, 40, 60 ng/mL | No DNA damage observed at the tested concentrations. | |

| CBMN Cyt | 20, 40 µg/mL | Significant increase in the frequency of micronucleus formation at the two higher concentrations. |

Experimental Protocols (Doramectin Studies)

The following are generalized methodologies based on the available literature for the in vitro assessment of Doramectin.

Cell Culture

Bovine peripheral lymphocytes and cumulus cells were cultured under standard laboratory conditions. Specific media formulations, serum supplementation, and incubation conditions (temperature, CO2 levels) would be as per established protocols for these cell types.

MTT Assay for Cytotoxicity

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The following day, cells are treated with varying concentrations of Doramectin (e.g., 20, 40, 60 ng/mL) for a specified duration (e.g., 24 hours).

-

After treatment, the media is removed, and MTT solution (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) is added to each well.

-

The plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.

Single Cell Gel Electrophoresis (SCGE) Assay for DNA Damage

-

Cells are treated with Doramectin as described for the MTT assay.

-

After treatment, cells are harvested and embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

-

The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA.

-

The slides then undergo electrophoresis under alkaline conditions, which allows damaged DNA to migrate out of the nucleus, forming a "comet tail."

-

The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide), and the extent of DNA damage is quantified by analyzing the comet tail length and intensity using imaging software.

Cytokinesis-Block Micronucleus Cytome (CBMN Cyt) Assay for Genotoxicity

-

Cells are treated with Doramectin.

-

Cytochalasin B is added to the cell culture to block cytokinesis, resulting in binucleated cells.

-

After an appropriate incubation period, the cells are harvested, fixed, and stained.

-

The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored under a microscope to assess genotoxicity.

Visualizations

General Workflow for In Vitro Cytotoxicity and Genotoxicity Testing

Caption: Generalized workflow for assessing the in vitro effects of a compound.

Mechanism of Action of Doramectin and Other Avermectins

The primary mechanism of action for avermectins, including Doramectin, in invertebrates involves their interaction with glutamate-gated chloride channels (GluCls).[5][6] This binding leads to an influx of chloride ions into nerve and muscle cells, causing hyperpolarization and subsequent paralysis and death of the parasite.[6] While this is the established anthelmintic mechanism, the specific molecular targets and signaling pathways involved in the observed in vitro effects on mammalian cells, such as cytotoxicity and genotoxicity, have not been fully elucidated.

Conclusion and Future Directions

The current body of scientific literature lacks specific data on the in vitro efficacy of this compound. The information presented herein on its parent compound, Doramectin, reveals concentration-dependent cytotoxic and genotoxic effects in bovine cells in vitro.[4] These findings underscore the need for further research to:

-

Isolate and purify this compound to enable dedicated in vitro studies.

-

Determine the IC50 values of this compound in various cancer and non-cancer cell lines.

-

Elucidate the specific mechanism of action and signaling pathways affected by this compound in mammalian cells.

-

Conduct comparative studies to understand the differences in biological activity between Doramectin and this compound.

Such research is crucial for a comprehensive understanding of the biological profile of this Doramectin-related compound and its potential toxicological or therapeutic implications.

References

- 1. toku-e.com [toku-e.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Doramectin - Wikipedia [en.wikipedia.org]

- 4. Doramectin induced cytotoxic and genotoxic effects on bovine peripheral lymphocytes and cumulus cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Doramectin [sitem.herts.ac.uk]

- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

Navigating the In Vivo Landscape of Doramectin: A Technical Guide

Disclaimer: Initial literature searches for "epi-Doramectin" did not yield specific in vivo studies under this name. The following technical guide focuses on Doramectin (B1670889), a widely studied and commercially significant endectocide. It is plausible that "this compound" may be an internal designation, a novel compound not yet described in published literature, or a variant with undisclosed data. This document synthesizes the extensive publicly available in vivo data for Doramectin to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Executive Summary

Doramectin, a macrocyclic lactone derived from the fermentation of Streptomyces avermitilis, is a potent endectocide with broad-spectrum activity against nematodes and arthropods. This guide provides an in-depth overview of in vivo studies of doramectin in various animal models, with a focus on its pharmacokinetic profile, efficacy against key parasites, and toxicological evaluation. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key processes to facilitate understanding and application in a research and development setting.

Pharmacokinetics of Doramectin in Animal Models

The in vivo behavior of doramectin has been characterized in several species, with key pharmacokinetic parameters summarized below. These data are crucial for determining appropriate dosing regimens and understanding the duration of therapeutic and prophylactic effects.

Table 1: Comparative Pharmacokinetics of Doramectin (Subcutaneous Administration)

| Animal Model | Dose (µg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | Terminal Half-life (days) | Reference |

| Cattle | 200 | 27.8 ± 7.9 | - | 457 ± 66 | - | [1] |

| Cattle | 200 | ~32 | 5.3 ± 0.35 | 511 ± 16 | - | [2] |

| Alpacas | 200 | 6.05 ± 5.34 | 3.83 ± 2.48 | 62.12 ± 18.86 | 6.2 ± 4.9 | [3] |

Table 2: Pharmacokinetics of Doramectin in Cattle (Intramuscular vs. Subcutaneous)[1]

| Administration Route | Dose (µg/kg) | Cmax (ng/mL) | AUC (ng·day/mL) |

| Subcutaneous (SC) | 200 | 27.8 ± 7.9 | 457 ± 66 |

| Intramuscular (IM) | 200 | 33.1 ± 9.0 | 475 ± 82 |

Table 3: Pharmacokinetics of Doramectin Pour-on Formulation in Cattle[4]

| Dose (µg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | Mean Residence Time (days) |

| 500 | 12.2 ± 4.8 | 4.3 ± 1.6 | 168.0 ± 41.7 | 12.8 ± 1.9 |

Efficacy of Doramectin Against Endoparasites in Cattle

Doramectin has demonstrated high efficacy against a wide range of gastrointestinal and pulmonary nematodes in cattle. The following tables summarize the percentage reduction in worm burdens from various controlled studies.

Table 4: Efficacy of Subcutaneous Doramectin (200 µg/kg) Against Adult Nematodes in Cattle[5][6]

| Nematode Species | Efficacy (%) |

| Ostertagia ostertagi | ≥99.9 |

| Haemonchus placei | ≥99.9 |

| Trichostrongylus axei | ≥99.9 |

| Cooperia oncophora | ≥99.6 |

| Cooperia punctata | ≥99.6 |

| Oesophagostomum radiatum | ≥99.9 |

| Dictyocaulus viviparus | ≥99.9 |

| Nematodirus helvetianus | 73.3 |

| Trichuris spp. | 94.6 |

Table 5: Efficacy of Subcutaneous Doramectin (200 µg/kg) Against Larval (L4) Stages of Nematodes in Cattle[7]

| Nematode Species | Efficacy (%) |

| Ostertagia ostertagi | ≥99 |

| Haemonchus placei | ≥99 |

| Cooperia oncophora | ≥99 |

| Oesophagostomum radiatum | ≥99 |

| Dictyocaulus viviparus | 100 |

| Nematodirus helvetianus | 77.4 - 83.3 |

Table 6: Persistent Efficacy of Subcutaneous Doramectin (200 µg/kg) Against Experimental Nematode Infections in Calves[8]

| Parasite Species | Challenge Duration (days) | Efficacy (%) |

| Ostertagia ostertagi | 21 | 99.9 |

| 28 | 93.7 | |

| Cooperia oncophora | 14 | 99.2 |

| 21 | 90.7 | |

| Dictyocaulus viviparus | 21 | 100 |

| 28 | 99.9 |

Experimental Protocols

Pharmacokinetic Study in Cattle (Subcutaneous and Intramuscular)[1]

-

Animals: 40 healthy cattle.

-

Treatment Groups:

-

Group 1 (n=20): Doramectin (200 µg/kg) administered subcutaneously.

-

Group 2 (n=20): Doramectin (200 µg/kg) administered intramuscularly.

-

-

Blood Sampling: Blood samples were collected at predetermined time points before and after treatment.

-

Analysis: Plasma concentrations of doramectin were determined using high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, and AUC were calculated from the plasma concentration-time data.

Efficacy Study Against Gastrointestinal Nematodes in Calves[7]

-

Animals: Parasite-free yearling calves.

-

Infection: Calves were orally inoculated with infective larval stages of various nematode species.

-

Treatment Groups:

-

Treated Group: Doramectin (200 µg/kg) administered subcutaneously.

-

Control Group: Saline solution administered subcutaneously.

-

-

Necropsy and Worm Burden Assessment: All calves were euthanized at least 14 days after treatment. The gastrointestinal tracts were processed to recover and count adult and larval nematodes.

-

Efficacy Calculation: Efficacy was calculated as the percentage reduction in the mean worm burden of the treated group compared to the control group.

Visualizations

General Experimental Workflow for Efficacy Studies

Caption: Workflow for a typical in vivo efficacy study of an anthelmintic in an animal model.

Conceptual Signaling Pathway of Avermectins

Caption: Proposed mechanism of action of avermectins, including doramectin, in invertebrates.

Toxicological Profile

Acute toxicity studies in rodents have shown that doramectin has a wide safety margin. Clinical signs of toxicity at high doses are consistent with the effects of avermectins on the central nervous system and include decreased activity, tremors, and ataxia. A no-observed-effect level (NOEL) for maternal toxicity in rabbits was established at 0.75 mg/kg bw/day. Doramectin has not been found to be genotoxic in a range of in vitro and in vivo assays.[4]

Conclusion

Doramectin is a highly effective and persistent endectocide in various animal models, particularly cattle. Its pharmacokinetic profile, characterized by a long half-life, contributes to its prolonged prophylactic activity against a broad spectrum of economically important nematodes. The extensive body of in vivo research on doramectin provides a solid foundation for its continued use in veterinary medicine and for the development of new formulations and therapeutic applications. Further research could focus on the potential for resistance development and the comparative efficacy of novel derivatives.

References

- 1. Activity of doramectin against nematode endoparasites of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of topically administered doramectin against eyeworms, lungworms, and gastrointestinal nematodes of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effectiveness of a single treatment with doramectin or ivermectin in the control of gastrointestinal nematodes in grazing yearling stocker cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and bioequivalence of parenterally administered doramectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

Epi-Doramectin: An Uncharted Pharmacokinetic Profile

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the pharmacokinetic profile of epi-doramectin. Despite extensive research into the pharmacokinetics of doramectin (B1670889), a widely used anthelmintic in veterinary medicine, specific data on its epimer, this compound, remains elusive.

While numerous studies have detailed the absorption, distribution, metabolism, and excretion (ADME) of doramectin in various animal species, including cattle and sheep, there is no readily available information pertaining to the pharmacokinetic behavior of its epimeric form.[1][2][3][4][5][6][7] This includes a lack of quantitative data for key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life.

Doramectin itself is a macrocyclic lactone derived from the fermentation of a specific strain of Streptomyces avermitilis.[8][9] Its pharmacokinetic profile is characterized by a long persistence in the body, which contributes to its prolonged efficacy against a broad spectrum of internal and external parasites.[2][6]

The metabolism of doramectin has been investigated, with studies identifying the parent compound as the major component in plasma.[2] While unidentified metabolites have been detected, they typically account for a small percentage of the total drug recovered.[2] However, the specific isomeric forms of these metabolites, including the potential formation of this compound, have not been characterized in the available literature.

Analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the sensitive quantification of doramectin and other avermectins in biological matrices like plasma, milk, and tissue.[10][11][12][13] These methods are crucial for pharmacokinetic studies and residue monitoring. While these techniques are capable of separating different isomers, the existing publications focus on the quantification of the parent doramectin molecule.

The absence of data on this compound's pharmacokinetics presents a notable knowledge gap for researchers, scientists, and drug development professionals. Understanding the ADME properties of this specific epimer would be critical if it were found to be a significant metabolite or if it possessed distinct pharmacological or toxicological properties. Future research would be necessary to isolate and characterize this compound, develop specific analytical methods for its quantification, and conduct comprehensive pharmacokinetic studies to elucidate its behavior in target animal species.

Visualizing a Standard Pharmacokinetic Study Workflow

For context, a typical experimental workflow for a pharmacokinetic study of a compound like doramectin is outlined below. This generalized diagram illustrates the key steps involved in generating the type of data that is currently unavailable for this compound.

Figure 1. A generalized workflow for a pharmacokinetic study.

References

- 1. Pharmacokinetics and bioequivalence of parenterally administered doramectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative plasma disposition kinetics of ivermectin, moxidectin and doramectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of pharmacokinetic profiles of doramectin and ivermectin pour-on formulations in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative pharmacokinetics of doramectin and ivermectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 854. Doramectin (WHO Food Additives Series 36) [inchem.org]

- 9. Production of doramectin by rational engineering of the avermectin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of abamectin, doramectin, emamectin, eprinomectin, ivermectin, and moxidectin in milk by liquid chromatography electrospray tandem mass specrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jfda-online.com [jfda-online.com]

The Pharmacodynamics of Doramectin in Target Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889), a macrocyclic lactone and a member of the avermectin (B7782182) family, is a potent endectocide used in veterinary medicine to treat and control a wide range of internal and external parasites in various target species, primarily cattle and swine. Its broad-spectrum activity encompasses gastrointestinal roundworms, lungworms, eyeworms, grubs, sucking lice, and mange mites. This technical guide provides a comprehensive overview of the pharmacodynamics of doramectin, focusing on its mechanism of action, efficacy against key parasites, and the experimental methodologies used to evaluate its activity.

Note on "epi-Doramectin": This document focuses on doramectin. The term "this compound" is not commonly found in the reviewed scientific literature. It is presumed that this may refer to a specific epimer of doramectin or is a typographical error. The pharmacodynamic properties described herein are based on studies of doramectin.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

The primary mechanism of action of doramectin, like other avermectins, involves its interaction with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2] These channels are not present in mammals, which contributes to the favorable safety profile of doramectin in host animals.

Binding of doramectin to GluCls leads to an increased permeability of the cell membrane to chloride ions.[2] This influx of chloride ions causes hyperpolarization of the nerve or muscle cell, making it unresponsive to normal stimuli. The irreversible opening of these channels ultimately leads to a flaccid paralysis and subsequent death of the parasite.[3]

Efficacy of Doramectin in Target Species

The efficacy of doramectin has been extensively evaluated in numerous studies against a variety of parasites in cattle and swine. The following tables summarize the quantitative data on its effectiveness.

Table 1: Efficacy of Doramectin Against Nematodes in Cattle

| Parasite Species | Stage | Efficacy (%) | Reference |

| Ostertagia ostertagi (including inhibited larvae) | Adult & L4 | ≥99.6 | [4] |

| Haemonchus placei | Adult & L4 | ≥99.6 | [4] |

| Trichostrongylus axei | Adult & L4 | ≥99.6 | [4] |

| Cooperia oncophora (including inhibited larvae) | Adult & L4 | ≥99.6 | [4] |

| Cooperia punctata | Adult & L4 | ≥99.6 | [4] |

| Cooperia surnabada | Adult & L4 | ≥99.6 | [4] |

| Bunostomum phlebotomum | Adult & L4 | ≥99.6 | [4] |

| Oesophagostomum radiatum | Adult & L4 | ≥99.6 | [4] |

| Dictyocaulus viviparus (Lungworm) | Adult & L4 | ≥99.6 | [4][5] |

| Nematodirus helvetianus | Adult | 73.3 | [4] |

| Nematodirus helvetianus | L4 | 75.5 | [4] |

| Trichuris spp. | Adult | 94.6 | [4] |

| Haemonchus contortus | Adult | ≥99.9 | [6] |

| Haemonchus similis | Adult | ≥99.9 | [6] |

| Trichuris discolor | Adult | 92.3 | [6] |

Table 2: Efficacy of Doramectin Against Nematodes and Arthropods in Swine

| Parasite Species | Stage | Efficacy (%) | Reference |

| Ascaris suum | Adult & L4 | ≥98 | [7] |

| Hyostrongylus rubidus | Adult & L4 | ≥98 | [7] |

| Oesophagostomum dentatum | Adult & L4 | ≥98 | [7] |

| Strongyloides ransomi | Adult | ≥98 | [7] |

| Metastrongylus spp. (Lungworm) | Adult | ≥98 | [7] |

| Trichuris suis | Adult | 87 | [7] |

| Trichuris suis | L4 | 79 | [7] |

| Sarcoptes scabiei var. suis (Mange mite) | - | 100 | [7] |

| Haematopinus suis (Sucking louse) | - | 100 | [7] |

Experimental Protocols

The evaluation of anthelmintic efficacy relies on well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

In Vivo Efficacy Study in Cattle (Controlled Slaughter Study)

This protocol is a standard method for determining the efficacy of an anthelmintic against gastrointestinal nematodes.

1. Animal Selection and Housing:

-

Select healthy, parasite-naive calves of a similar age and weight.

-

House the animals in conditions that prevent accidental infection.

2. Experimental Infection:

-

Calves are orally inoculated with a known number of infective third-stage larvae (L3) of the target nematode species.[4]

3. Acclimatization and Parasite Maturation:

-

A pre-treatment period of approximately 28 days allows for the establishment and maturation of the parasitic infection.

4. Randomization and Treatment:

-

Animals are randomly allocated to a treatment group and a control group.

-

The treatment group receives doramectin at the recommended dose (e.g., 200 µg/kg body weight via subcutaneous injection for cattle).[4]

-

The control group receives a placebo (e.g., saline solution).[4]

5. Post-Treatment Evaluation:

-

After a specified period (typically 14-16 days post-treatment), all animals are euthanized.[7]

-

The gastrointestinal tract is collected, and the contents are carefully washed and sieved to recover all worms.

-

Worms are identified by species and developmental stage (adult and larval stages) and counted.

6. Efficacy Calculation:

-

The efficacy is calculated as the percentage reduction in the geometric mean worm count in the treated group compared to the control group.[7]

In Vitro Larval Development Test (LDT)

The LDT is an in vitro assay used to assess the sensitivity of nematode eggs to an anthelmintic.

1. Egg Recovery and Sterilization:

-

Nematode eggs are recovered from the feces of infected animals.

-

The eggs are sterilized to prevent fungal and bacterial growth.

2. Assay Setup:

-

A known number of eggs are placed in each well of a 96-well microtiter plate.

-

Serial dilutions of doramectin are added to the wells. Control wells receive no drug.

3. Incubation:

-

The plates are incubated for a period that allows for the hatching of eggs and the development of larvae to the L3 stage in the control wells.

4. Evaluation:

-

The development of larvae in each well is assessed microscopically.

-

The concentration of doramectin that inhibits 50% of the larval development (EC50) is determined.

Conclusion

Doramectin is a highly effective endectocide with a well-established mechanism of action against a broad spectrum of parasites in cattle and swine. Its high efficacy rates, particularly against economically important nematodes and arthropods, make it a valuable tool in veterinary parasite control programs. The pharmacodynamic properties of doramectin, primarily its potent and persistent action on invertebrate-specific glutamate-gated chloride channels, underscore its selective toxicity and importance in animal health. The standardized experimental protocols outlined in this guide are crucial for the continued evaluation of its efficacy and the monitoring of potential resistance development.

References

- 1. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AOP-Wiki [aopwiki.org]

- 3. Frontiers | Mutational Analysis at Intersubunit Interfaces of an Anionic Glutamate Receptor Reveals a Key Interaction Important for Channel Gating by Ivermectin [frontiersin.org]

- 4. Activity of doramectin against nematode endoparasites of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The therapeutic efficacy and prophylactic activity of doramectin against Dictyocaulus viviparus in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of doramectin against field nematode infections of cattle in Latin America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity of doramectin against nematode and arthropod parasites of swine - PubMed [pubmed.ncbi.nlm.nih.gov]

epi-Doramectin toxicological data and safety profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for epi-Doramectin. The following information is primarily based on the comprehensive toxicological and safety data of Doramectin, a closely related structural epimer. Due to their structural similarity, the toxicological profile of this compound is anticipated to be comparable to that of Doramectin. This compound has been identified as a minor metabolite of Doramectin in cattle fat[1].

Executive Summary

Doramectin, a macrocyclic lactone of the avermectin (B7782182) family, is a widely used veterinary endo- and ectoparasiticide. This guide provides a detailed overview of its toxicological profile, drawing from extensive non-clinical studies. The primary target organ for Doramectin toxicity is the central nervous system (CNS). The mechanism of neurotoxicity is linked to its interaction with gamma-aminobutyric acid (GABA) and glutamate-gated chloride channels. A key factor influencing sensitivity to avermectins is the expression of P-glycoprotein, a component of the blood-brain barrier that actively extrudes these compounds from the CNS. This document summarizes key quantitative toxicological data, outlines experimental methodologies, and visualizes relevant pathways and workflows.

Quantitative Toxicological Data

The following tables summarize the key toxicological endpoints for Doramectin across various species and study durations.

Table 1: Acute Toxicity of Doramectin

| Species | Sex | Route of Administration | Vehicle | LD50 (mg/kg) | Observed Clinical Signs |

| Rat | Male | Oral | Aqueous Solution | 1000-2000 | Decreased activity and respiration, hunched position, shakiness, weakness, tremors, ataxia, and weight loss.[2] |

| Rat | Male | Oral | Sesame Oil | 500-1000 | Decreased activity and respiration, hunched position, shakiness, weakness, tremors, ataxia, and weight loss.[2] |

| Rat | Female | Oral | Aqueous Solution | 50-100 | Decreased activity and respiration, hunched position, shakiness, weakness, tremors, ataxia, and weight loss.[2] |

| Rat | Female | Oral | Sesame Oil | 100-200 | Decreased activity and respiration, hunched position, shakiness, weakness, tremors, ataxia, and weight loss.[2] |

| Mouse | N/A | Oral (in diet) | N/A | Not Determined | Lethargy, hunched posture, tremors at 400 and 600 mg/kg bw/day.[3] |

Table 2: Short-Term and Subchronic Toxicity of Doramectin

| Species | Duration | Route of Administration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Target Organs/Effects Observed at LOAEL |

| Rat | 14 days | Oral (in diet) | 10 | >10 | No overt signs of toxicity.[3] |

| Rat | 1 month | Oral (in diet) | 10 | 20 | CNS toxicity signs.[3] |

| Rat | 90 days | Oral (gavage) | 2 | 5 | Increased liver weight.[3] |

| Dog | 90 days | Oral (gavage) | 0.1 | 0.3 | Mydriasis (pupil dilation).[3][4] At doses > 2 mg/kg, anorexia, tremor, and ataxia were observed.[1] |

Table 3: Reproductive and Developmental Toxicity of Doramectin

| Species | Study Type | Route of Administration | NOAEL (mg/kg bw/day) | Effects Observed |

| Rat | Multi-generation | Oral (gavage) | 0.3 | At doses > 1 mg/kg, diminished neonatal viability and decreased pup weight gain were observed.[1][2] |

| Rat | Teratogenicity | Oral | 6.0 | Not teratogenic.[2] |

| Rabbit | Teratogenicity | Oral | 0.75 | Not teratogenic at this dose. Developmental abnormalities seen at 3.0 mg/kg/day (maternally toxic dose).[2] |

Table 4: Genotoxicity of Doramectin

| Test System | Result |

| Standard Battery of Tests | No evidence of mutagenic potential.[2] |

Experimental Protocols

90-Day Oral Toxicity Study in Dogs (Gavage)

This protocol is a generalized representation based on the information available from the pivotal 3-month dog study used to establish the Acceptable Daily Intake (ADI) for Doramectin[4].

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) of Doramectin following daily oral administration to dogs for 90 days.

Test System:

Materials:

-

Doramectin (test substance)

-

Vehicle (e.g., Sesame Oil)[4]

-

Gavage equipment

-

Standard laboratory animal diet and water

Procedure:

-

Acclimation: Animals are acclimated to the laboratory conditions for a specified period before the study begins.

-

Dose Groups: At least three dose groups and a control group (vehicle only) are established. For example: 0 (Control), 0.1, 0.3, and 1.0 mg/kg bw/day. The pivotal study used 0, 0.1, and 0.3 mg/kg bw/day.[4]

-

Dose Administration: The test substance, formulated in the vehicle, is administered daily via oral gavage for 92 consecutive days.[4]

-

Observations:

-

Clinical Signs: Animals are observed daily for any signs of toxicity, including changes in behavior, appearance, and physiological functions. Particular attention is paid to signs of neurotoxicity such as mydriasis, tremors, and ataxia.[1][3]

-

Body Weight: Recorded weekly.

-

Food Consumption: Measured daily.

-

Ophthalmology: Examinations are conducted at the beginning and end of the study.

-

Hematology and Clinical Chemistry: Blood samples are collected at specified intervals (e.g., pre-test, mid-study, and termination) for analysis of hematological and biochemical parameters.

-

-

Pathology:

-

At the end of the study, all animals are subjected to a full necropsy.

-

Organ weights are recorded.

-